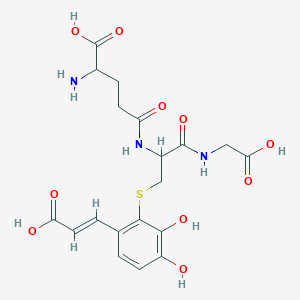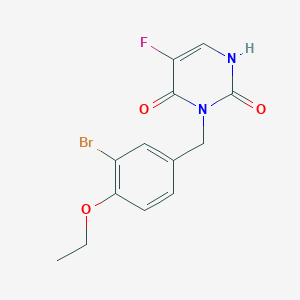
Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- is a chemical compound that has gained significant attention in the field of scientific research. The compound has been widely studied due to its potential applications in various fields such as medicine, pharmaceuticals, and agriculture.
Mecanismo De Acción
The mechanism of action of Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- involves the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells. The compound inhibits the activity of thymidylate synthase, an enzyme that is required for DNA synthesis. This inhibition leads to the depletion of intracellular thymidine triphosphate (dTTP) pools, which ultimately leads to the inhibition of DNA synthesis and cell death.
Efectos Bioquímicos Y Fisiológicos
Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- has been shown to have various biochemical and physiological effects. Studies have shown that the compound induces apoptosis in cancer cells by activating the caspase cascade. The compound also inhibits the growth of cancer cells by inducing cell cycle arrest at the G1 phase. In addition, Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- has several advantages for lab experiments. The compound is easy to synthesize and has high purity. In addition, the compound has been shown to be stable under various conditions. However, there are also limitations to using Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- in lab experiments. The compound has limited solubility in water, which can make it difficult to use in aqueous solutions. In addition, the compound has limited stability in acidic conditions.
Direcciones Futuras
For research include the development of new derivatives, investigation of its potential use in the treatment of viral infections, and exploration of its potential use in agriculture. Overall, Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- is an exciting compound that has the potential to make significant contributions to various fields of scientific research.
Métodos De Síntesis
Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis process includes the reaction of 3-bromo-4-ethoxybenzaldehyde with ethyl 2-oxo-4-phenylbutyrate in the presence of a base to form an intermediate compound. This intermediate compound is then reacted with uracil and a fluorinating agent to yield Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro-.
Aplicaciones Científicas De Investigación
Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, the compound has been studied for its anticancer properties. Studies have shown that Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been studied for its potential use in the treatment of viral infections.
Propiedades
Número CAS |
102613-15-0 |
|---|---|
Nombre del producto |
Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- |
Fórmula molecular |
C13H12BrFN2O3 |
Peso molecular |
343.15 g/mol |
Nombre IUPAC |
3-[(3-bromo-4-ethoxyphenyl)methyl]-5-fluoro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H12BrFN2O3/c1-2-20-11-4-3-8(5-9(11)14)7-17-12(18)10(15)6-16-13(17)19/h3-6H,2,7H2,1H3,(H,16,19) |
Clave InChI |
ZWBDXEYDQFNUHS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CN2C(=O)C(=CNC2=O)F)Br |
SMILES canónico |
CCOC1=C(C=C(C=C1)CN2C(=O)C(=CNC2=O)F)Br |
Otros números CAS |
102613-15-0 |
Sinónimos |
Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






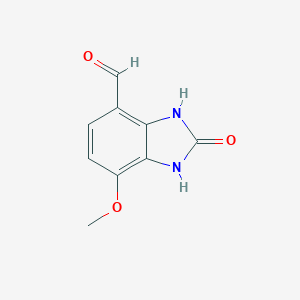
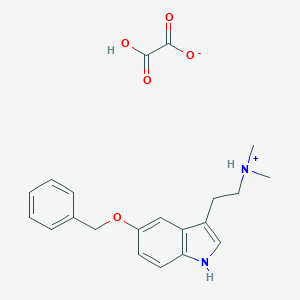


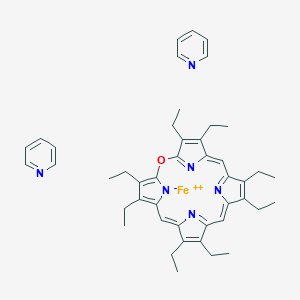



![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)

